1-Phenylpentan-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenylpentan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-2-11(12)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSQENXHYZSNFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Phenylpentan 3 Amine
Stereoselective and Enantioselective Synthetic Routes
The creation of a specific stereoisomer of a chiral molecule is a critical challenge in organic synthesis. For 1-phenylpentan-3-amine, this involves the selective formation of one of its possible enantiomers. Methodologies to achieve this include the use of chiral catalysts, asymmetric organocatalysis, and diastereoselective control during the formation of precursor molecules.
Chiral Catalyst-Mediated Approaches for this compound
Chiral catalysts are instrumental in asymmetric synthesis, enabling the production of enantiomerically pure compounds. These catalysts, often metal complexes with chiral ligands, create a chiral environment that directs the reaction to favor the formation of one enantiomer over the other.
Biocatalysis, which utilizes enzymes as catalysts, has emerged as a powerful tool for the synthesis of chiral amines. rsc.org Transaminases (TAs), in particular, offer an environmentally friendly and economically attractive method for the synthesis of chiral amines from prochiral ketones. rsc.orgrsc.orgresearchgate.net For instance, the reductive amination of 1-phenylpentan-3-one (B1266473) can be achieved with high stereoselectivity using amine dehydrogenases (AmDHs). researchgate.net Studies have shown that Rs-PhAmDH can convert 1-phenylpentan-3-one to the corresponding amine with greater than 99% conversion and perfect (R)-stereoselectivity. researchgate.net This high degree of selectivity is a significant advantage over traditional chemical methods, which can suffer from low enantioselectivity and atom inefficiency. rsc.orgnih.gov
The table below summarizes the biocatalytic reductive amination of various ketones, including a close structural analog of the precursor to this compound, highlighting the efficiency and stereoselectivity of these enzymatic approaches.
| Substrate | Biocatalyst | Conversion (%) | Stereoselectivity |
| 1-phenylpentan-3-one | Rs-PhAmDH | >99 | >99% (R) |
| 1-phenylbutan-2-one | Rs-PhAmDH | >99 | >99% (R) |
| 1-phenylpentan-2-one | Rs-PhAmDH | >99 | >99% (R) |
This data is based on the reductive amination of related phenylacetone (B166967) derivatives and illustrates the potential for high conversion and stereoselectivity in the synthesis of chiral amines. researchgate.net
Asymmetric Organocatalysis in this compound Synthesis
Asymmetric organocatalysis has become a "third pillar" of asymmetric synthesis, alongside biocatalysis and metal catalysis. unibo.itau.dk This field uses small, chiral organic molecules to catalyze enantioselective transformations. au.dk While specific examples detailing the synthesis of this compound using organocatalysts are not prevalent in the provided search results, the general principles of organocatalysis are highly applicable.
For instance, chiral secondary amines are known to react with ketones to form transient enamines, which can then react enantioselectively with electrophiles. thieme-connect.de This approach could potentially be adapted for the synthesis of precursors to this compound. The development of new organocatalytic concepts continues to expand the toolbox for creating chiral molecules. unibo.it
Diastereoselective Control in Precursor Formation for this compound
When a molecule contains multiple stereocenters, controlling the relative configuration of these centers (diastereoselectivity) is crucial. The synthesis of specific diastereomers of this compound would likely involve the stereoselective synthesis of a precursor molecule.
One established strategy for achieving high diastereoselectivity is the use of chiral auxiliaries. Ellman's chiral tert-butanesulfinamide is a highly effective reagent for the synthesis of chiral amines. osi.lv This auxiliary can be condensed with a ketone, such as 1-phenylpentan-3-one, to form a sulfinylimine. Subsequent reduction of the C=N double bond is then directed by the chiral auxiliary, leading to the formation of the desired diastereomer of the amine. beilstein-journals.org The auxiliary can then be cleaved to yield the enantiomerically pure amine.
Another approach involves the diastereoselective reduction of a precursor molecule. For example, the reduction of a carbonyl group in a molecule that already contains a stereocenter can be influenced by that existing center, leading to the preferential formation of one diastereomer. google.com
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unito.it Key principles include the use of renewable feedstocks, the development of solvent-free reaction conditions, and maximizing atom economy.
Development of Solvent-Free Reaction Conditions
The use of organic solvents in chemical synthesis contributes significantly to waste generation and environmental pollution. Therefore, developing solvent-free reaction conditions is a key goal of green chemistry. mdpi.com
Several studies have demonstrated the feasibility and benefits of solvent-free synthesis for various organic transformations. mdpi.comrsc.org For example, the synthesis of β-enaminones has been achieved with high yields and selectivity under solvent-free conditions using a solid-supported catalyst. mdpi.com Running reactions neat (without a solvent) can lead to improved reaction times and yields compared to solution-based methods. mdpi.com While specific solvent-free syntheses of this compound are not detailed in the search results, the successful application of this principle to related reactions, such as the synthesis of propargylamines, suggests its potential applicability. rsc.org
The table below illustrates the effect of reaction conditions on the yield of a model reaction, highlighting the advantages of a solvent-free approach.
| Entry | Solvent | Yield (%) |
| 1 | Ethanol (without catalyst) | 30 |
| 2 | Methanol (B129727) | High |
| 3 | Ethanol | High |
| 8 | Solvent-free | Significantly Improved |
This table is a generalized representation based on findings for the synthesis of β-enaminones, demonstrating the potential for improved yields in solvent-free systems. mdpi.com
Atom Economy Considerations in Reaction Design
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy are desirable as they generate less waste.
Biocatalytic approaches, such as the use of transaminases and amine dehydrogenases, often exhibit high atom economy. acs.orgrsc.org For instance, the reductive amination of a ketone using an amine dehydrogenase can utilize ammonium (B1175870) formate (B1220265) as both the nitrogen source and the source of reducing equivalents, with inorganic carbonate as the only byproduct. rsc.org This dual-enzyme system significantly improves the atom efficiency of the process. acs.orgrsc.org Similarly, tandem reactions that combine multiple synthetic steps into a single pot without isolating intermediates can also improve atom economy and reduce waste. ibs.re.kr
Biocatalytic Pathways for this compound Production
Biocatalysis has emerged as a powerful and environmentally favorable alternative for producing chiral amines. nih.govresearchgate.net Enzymes, operating under mild conditions, offer high chemo-, regio-, and stereoselectivity, which can simplify synthetic routes by minimizing the need for protecting groups. acs.orgresearchgate.net For the synthesis of chiral amines like this compound, transaminases (TAs) and amine dehydrogenases (AmDHs) are particularly relevant. rsc.orgrsc.org
Transaminases catalyze the asymmetric amination of a prochiral ketone, such as 1-phenylpentan-3-one, to the corresponding chiral amine. nih.govrsc.org This process typically involves an amino donor, with the enzyme facilitating the transfer of the amino group to the ketone substrate. researchgate.net Research on structurally similar ketones, like 1-phenylpropan-2-one, demonstrates that immobilized whole-cell biocatalysts containing (R)-transaminase activity can achieve high conversions and excellent enantiomeric excess (ee). researchgate.netrsc.org For instance, studies using transaminases from Arthrobacter sp. (ArR-TA) and Aspergillus terreus (AtR-TA) on 1-phenylpropan-2-one have shown conversions of 88–89% and 69–76%, respectively, with an enantiomeric excess greater than 99% for the (R)-enantiomer. nih.govrsc.org The choice of amine donor and co-solvent, such as DMSO, can be optimized to enhance reaction conversion. researchgate.netrsc.org
Amine dehydrogenases (AmDHs) offer another direct route, utilizing ammonia (B1221849) for the reductive amination of a ketone. rsc.org This approach can be part of a highly efficient dual-enzyme system where a formate dehydrogenase (FDH) is used to recycle the necessary nicotinamide (B372718) coenzyme (NADH/NADPH). rsc.org This system is notable for its high atom economy, as it can use ammonium formate as both the nitrogen source and the source of reducing equivalents, producing only inorganic carbonate as a by-product. rsc.org
Enzyme cascades can further enhance synthetic possibilities. rsc.org For example, a hydrogen-borrowing amination cascade, where an alcohol dehydrogenase (ADH) and an AmDH are co-expressed in E. coli cells, can convert an alcohol to an amine in a tandem operation. rsc.org
Table 1: Performance of Selected (R)-Transaminases in the Asymmetric Synthesis of 1-Arylpropan-2-amines This table is based on data from the synthesis of structurally related amines and is illustrative of the potential for this compound synthesis.
| Enzyme | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| ArR-TA | 1-phenylpropan-2-one | 88-89 | >99 | nih.govrsc.org |
| AtR-TA | 1-phenylpropan-2-one | 69-76 | >99 | nih.govrsc.org |
| ArRm-TA | 1-phenylpropan-2-one | 62 | >99 | rsc.org |
| Bb-PhAmDH | (para-fluorophenyl)acetone | 93 | >99 (R) | rsc.org |
Exploration of Novel Retrosynthetic Strategies for this compound
Retrosynthetic analysis, or the disconnection approach, is a foundational method for designing synthetic routes. researchgate.netyoutube.com Applying this to biocatalysis and other modern synthetic methods allows for the conception of highly efficient and innovative pathways to target molecules like this compound. researchgate.netacs.org
A biocatalytic retrosynthesis might envision the final step as an imine reductase (IRED) catalyzed reaction on a dihydroxy ketone, which itself could be formed via an aldolase-catalyzed reaction. acs.org This approach highlights the potential for creating complex molecules with multiple stereocenters by combining different enzyme classes. acs.orgacs.org
Another strategy involves the deoxygenative functionalization of tertiary amides. This method provides a versatile entry to α-substituted amines from readily available starting materials, bypassing more traditional routes that might involve ketones or aldehydes. rsc.org
Tandem, or cascade, reactions combine multiple transformations into a single operation without isolating intermediates, leading to significant improvements in efficiency, atom economy, and sustainability. ibs.re.kr
A notable example is an iridium(III)-catalyzed tandem synthesis that produces secondary amines directly from esters and primary amines under solvent-free conditions. ibs.re.kr This process involves an initial ester-amide exchange that generates an alcohol in situ. The alcohol then undergoes a "borrowing hydrogen" or "hydrogen autotransfer" process, where it is dehydrogenated to a carbonyl intermediate, which then forms an imine with another equivalent of the primary amine before being reduced to the final secondary amine. ibs.re.kr
More directly relevant, a tandem catalysis strategy has been developed for the chemoselective deoxygenative alkynylation and alkylation of tertiary amides. rsc.org This method has been successfully applied to the synthesis of this compound, achieving a yield of 87%. rsc.org The reaction proceeds by activating a tertiary amide, followed by nucleophilic attack, providing a direct and efficient route to the target amine. rsc.org
Furthermore, biocatalytic cascades exemplify the power of tandem reactions. A one-pot cascade combining an ene-reductase (ERed) and an imine reductase (IRed) or reductive aminase (RedAm) can convert α,β-unsaturated ketones into chiral amines containing two stereocenters with high diastereomeric and enantiomeric purity. acs.org This modular approach allows for the synthesis of all possible stereoisomers of a product by selecting enzymes with the appropriate stereoselectivity. acs.org
Table 2: Examples of Tandem Reactions for Amine Synthesis
| Reaction Type | Starting Materials | Catalyst/Enzyme System | Product Type | Key Feature | Reference |
|---|---|---|---|---|---|
| Deoxygenative Alkylation | Tertiary Amide, Ethynylbenzene | Tandem Gold/Brønsted Acid Catalysis | This compound | Direct synthesis from amide; 87% yield reported. | rsc.org |
| Hydroaminomethylation | Styrene, Syngas | Rh/6-DPPon catalyst + Transaminase (Cv-ATA) | Primary Amines | One-pot conversion of alkene to amine. >99% conversion. | researchgate.net |
| Biocatalytic Cascade | α,β-Unsaturated Ketone | Ene-reductase (ERed) + Imine Reductase (IRed) | Chiral Amines with 2 Stereocenters | High stereoselectivity (>99% dr and er). | acs.org |
| Hydrogen Autotransfer | Ester, Primary Amine | Iridium(III) complex | Secondary Amines | Solvent-free; water is the only by-product. | ibs.re.kr |
Utilization of Non-Conventional Starting Materials
Continuous Flow Chemistry Applications in this compound Production
Continuous flow chemistry is emerging as a key technology for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. acs.org By moving reactions from traditional batch reactors to continuous flow systems, significant advantages can be realized, including enhanced safety, better process control, improved product consistency, and higher throughput. acs.orgsmolecule.com
The application of flow chemistry is particularly beneficial for biocatalytic processes. Immobilized enzymes can be packed into columns or reactors, allowing for the continuous conversion of a substrate stream into the desired product. researchgate.net This setup not only improves productivity but also facilitates catalyst reuse and simplifies product purification. A fully continuous-flow system has been developed for the dynamic kinetic resolution (DKR) of various benzylic amines. researchgate.net This system integrates a packed-bed reactor with an immobilized lipase (B570770) (for kinetic resolution) and a mixed-bed reactor containing a racemization catalyst, enabling high yields (>96%) and excellent enantiomeric excess (>99% ee). researchgate.net Such a setup could be readily adapted for the production of enantiopure this compound.
Flow reactors also enable reaction conditions that are difficult to achieve in batch, such as operating safely at temperatures above the solvent's boiling point to increase reaction rates. acs.org The combination of biocatalysis with flow technology represents a significant step towards more efficient and sustainable chemical manufacturing. researchgate.net
Chemical Reactivity and Mechanistic Investigations of 1 Phenylpentan 3 Amine
Nucleophilic Reactivity Profiling of the Amine Nitrogen
The nitrogen atom in 1-Phenylpentan-3-amine possesses a lone pair of electrons, making it a potent nucleophile and a Brønsted base. msu.edu This inherent nucleophilicity is the driving force behind its reactions with a variety of electrophiles. msu.edu The reactivity generally follows the trend of secondary amines being more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia (B1221849), a trend influenced by electronic and steric factors. masterorganicchemistry.com
Acylation Reactions and Amide Derivative Formation
Primary amines like this compound readily undergo N-acylation when treated with acylating agents such as acid chlorides or acid anhydrides to yield N-substituted amides. libretexts.orgmdpi.com This transformation is a fundamental reaction in organic synthesis, often employed to protect the amino group during multi-step sequences or to synthesize biologically active amide-containing molecules. mdpi.com The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. The high stability of the resulting amide bond is a key feature of these derivatives. mdpi.com
| Reactant 1 | Reactant 2 (Acylating Agent) | Product | Reaction Type |
|---|---|---|---|
| This compound | Acetyl Chloride (CH₃COCl) | N-(1-Ethyl-3-phenylpropyl)acetamide | Nucleophilic Acyl Substitution |
| This compound | Acetic Anhydride ((CH₃CO)₂O) | N-(1-Ethyl-3-phenylpropyl)acetamide | Nucleophilic Acyl Substitution |
| This compound | Benzoyl Chloride (C₆H₅COCl) | N-(1-Ethyl-3-phenylpropyl)benzamide | Nucleophilic Acyl Substitution |
Alkylation Reactions Leading to Higher Order Amines and Quaternary Salts
The nucleophilic nitrogen of this compound can attack the electrophilic carbon of alkyl halides in an SN2-type reaction, leading to N-alkylation. msu.edulkouniv.ac.in This process can proceed sequentially, transforming the primary amine into secondary and tertiary amines. A significant challenge in this reaction is the potential for over-alkylation, as the product amines (secondary and tertiary) are also nucleophilic and can compete with the starting material for the alkylating agent. msu.edulibretexts.org Further alkylation of the tertiary amine results in the formation of a quaternary ammonium (B1175870) salt, a positively charged species where the nitrogen is bonded to four alkyl or aryl groups. lkouniv.ac.in To achieve mono-alkylation, a large excess of the initial amine is often required. msu.edu
Recent methodologies have explored the deoxygenative alkylation of tertiary amides under visible light to produce structurally diverse tertiary amines. sciengine.com For example, N,N-dibenzyl-4-methyl-1-phenylpentan-3-amine has been synthesized with an 82% yield using this approach. sciengine.com
| Precursor/Reactant | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| N,N-dibenzyl-4-methyl-1-phenylpentan-3-carboxamide | Ir photocatalyst, TMDS, Alkyl Iodide | N,N-dibenzyl-4-methyl-1-phenylpentan-3-amine | 82% | sciengine.com |
| Tertiary Amide | Ethynylbenzene, TMDS, Pd/C, H₂ | This compound | 87% | rsc.org |
Condensation Reactions with Carbonyl Compounds
This compound, as a primary amine, reacts with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. libretexts.orgwikipedia.org This reaction is typically catalyzed by acid and is reversible. libretexts.org The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. wikipedia.orglibretexts.org Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and formation of a carbon-nitrogen double bond yields the final imine product. wikipedia.orglibretexts.org The pH must be carefully controlled; if the pH is too low, the amine becomes protonated and non-nucleophilic, while at a high pH, the hydroxyl group of the intermediate is not sufficiently protonated to be eliminated as water. libretexts.org
Electrophilic Transformations of this compound Derivatives
Aromatic Substitution Reactions on the Phenyl Moiety
The phenyl group of this compound is susceptible to electrophilic aromatic substitution. The alkyl substituent attached to the ring is an electron-donating group, which activates the ring towards attack by electrophiles and directs incoming substituents to the ortho and para positions. However, the free amino group presents a significant complication for certain electrophilic substitution reactions, particularly Friedel-Crafts reactions. libretexts.orglibretexts.org The lone pair of electrons on the amine's nitrogen atom readily reacts with Lewis acid catalysts (e.g., AlCl₃), forming a complex. libretexts.orglibretexts.org This places a positive charge on the nitrogen, which strongly deactivates the adjacent benzene (B151609) ring, rendering it unreactive towards further electrophilic attack. libretexts.orglibretexts.org
To perform electrophilic aromatic substitution on the phenyl ring, the amine functionality typically needs to be protected first. Acylation of the amine to form an amide is a common strategy. The resulting acetamido group is still an ortho-, para- director but is less activating than a free amino group, which can help control the reaction and prevent polysubstitution.
Directed Functionalization at the Nitrogen Center
Converting the amine of this compound into other functional groups, such as amides or sulfonamides, can enable directed functionalization. These derivatives can act as directing groups, facilitating selective reactions at other positions within the molecule. acs.org For instance, the transformation of secondary amides into various amines through C-C bond formation has been demonstrated via a one-pot reaction involving in situ amide activation, partial reduction, and the addition of carbon nucleophiles. acs.org While specific examples detailing the use of this compound derivatives as directing groups are not prevalent in the reviewed literature, the principle is a cornerstone of modern synthetic strategy. Such approaches allow for the construction of complex molecular architectures by leveraging the nitrogen center to control reactivity elsewhere in the structure. acs.orgacs.org
Oxidative and Reductive Transformations Involving this compound
The reactivity of the secondary amine functionality in this compound allows for a range of oxidative and reductive transformations, which are fundamental in its synthesis and derivatization.
Reductive amination is a cornerstone method for synthesizing amines, and it represents a primary route to this compound from its corresponding ketone, 1-phenylpentan-3-one (B1266473). This transformation can be achieved through both chemical and biocatalytic methods.
The direct chemical reductive amination involves the reaction of 1-phenylpentan-3-one with an amine source, such as ammonia, in the presence of a reducing agent. The reaction proceeds through the initial formation of a hemiaminal intermediate, which then dehydrates to an imine or iminium ion. This intermediate is subsequently reduced to form the final amine product. nbu.ac.in A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity for reducing the protonated iminium ion over the starting ketone. nbu.ac.in Catalytic hydrogenation, using hydrogen gas over a metal catalyst like palladium on carbon (Pd/C) or Raney Nickel, is another effective method. cengage.com.au
In recent years, biocatalysis has emerged as a powerful and stereoselective alternative. Amine dehydrogenases (AmDHs) have been shown to be highly effective for the reductive amination of carbonyl compounds. rsc.org Research has demonstrated the application of an AmDH from Rhodococcus sp. (Rs-PhAmDH) for the synthesis of (R)-1-phenylpentan-3-amine from 1-phenylpentan-3-one. rsc.orgresearchgate.net These enzymatic systems utilize an ammonium salt as the amine source and a formate (B1220265) dehydrogenase (FDH) for the in-situ recycling of the nicotinamide (B372718) cofactor (NADH), making the process highly atom-efficient with inorganic carbonate as the only byproduct. rsc.org
| Enzyme System | Substrate | Product | Conversion (%) | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Rs-PhAmDH, Cb-FDH | 1-Phenylpentan-3-one | (R)-1-Phenylpentan-3-amine | >99 | >99% (R) | rsc.orgresearchgate.net |
The secondary amine group of this compound can be selectively oxidized to the corresponding imine, 1-phenylpentan-3-imine. This transformation is a key step in various synthetic pathways and can be accomplished using a range of oxidizing agents and catalytic systems.
Stoichiometric oxidants like iodosobenzene (B1197198) have been used for the smooth oxidation of both aromatic and aliphatic secondary amines to their corresponding imines. rsc.orgrsc.org Other methods employ catalytic amounts of transition metal complexes with a terminal oxidant. For instance, manganese(III) or iron(III) porphyrin complexes, as well as manganese(III) salen complexes, can catalyze the oxidation of secondary amines using iodosobenzene as the oxygen donor. rsc.org Peroxides, such as tert-butyl hydroperoxide (TBHP) and hydrogen peroxide (H₂O₂), are also effective and more environmentally benign oxidants, often used in conjunction with metal catalysts like Mn-TPPCl or V₂O₅. orientjchem.org
Acceptorless dehydrogenation, an atom-economical method that produces H₂ as the only byproduct, is a desirable alternative. uwo.ca Catalytic systems based on iridium pincer complexes or palladium-doped layered double hydroxides have proven effective for the dehydrogenation of secondary amines to imines. researchgate.netchemrxiv.org These reactions are often sensitive to steric and electronic factors. researchgate.net Furthermore, bulk gold powder has been reported as a surprisingly active heterogeneous catalyst for the aerobic oxidative dehydrogenation of secondary amines under mild conditions (1 atm O₂, 60–100 °C). rsc.org
| Catalyst/Reagent | Oxidant | Reaction Type | Reference |
|---|---|---|---|
| Iodosobenzene (PhIO) | - (Stoichiometric) | Direct Oxidation | rsc.orgrsc.org |
| Mn(III)/Fe(III) Porphyrins | PhIO | Catalytic Oxidation | rsc.org |
| V₂O₅ | H₂O₂ | Catalytic Oxidation | orientjchem.org |
| IrH₂(C₆H₃-2,6-(CH₂PBuᵗ₂)₂) | - (Acceptorless) | Catalytic Dehydrogenation | researchgate.nethawaii.edu |
| Pd-doped Layered Double Hydroxides | - (Acceptorless) | Catalytic Dehydrogenation | chemrxiv.org |
| Gold Powder | O₂ (aerobic) | Catalytic Oxidation | rsc.org |
Reductive Amination Pathways and Analogous Reactions
Transition Metal-Catalyzed Reactions with this compound
This compound can serve as a nucleophilic partner in various transition metal-catalyzed reactions, enabling the formation of new chemical bonds.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, and it is highly applicable to secondary amines like this compound. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an amine with an aryl halide or sulfonate. acsgcipr.org For sterically encumbered secondary amines, the choice of ligand on the palladium catalyst is crucial to achieve high yields and prevent side reactions. mit.edu
Several generations of phosphine (B1218219) ligands have been developed to facilitate these couplings. Sterically hindered, electron-rich mono- and bidentate phosphine ligands are generally effective. wikipedia.org For coupling a secondary alkyl amine like this compound, modern catalyst systems often employ bulky biarylphosphine ligands or N-heterocyclic carbene (NHC) ligands. mit.eduresearchgate.net These advanced ligands promote the key steps of oxidative addition and reductive elimination in the catalytic cycle while accommodating the steric bulk of the amine. wikipedia.orglibretexts.org The reaction is typically carried out in the presence of a base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), in an aprotic solvent like toluene (B28343) or dioxane. sigmaaldrich.com Nickel-catalyzed C-N cross-coupling reactions have also emerged as a viable alternative to palladium-based systems. mit.edu
| Ligand Type | Example Ligand | Typical Metal Precursor | Reference |
|---|---|---|---|
| Bulky Biarylphosphine | BrettPhos | BrettPhos Pd G3 | sigmaaldrich.com |
| Ferrocenylphosphine | Josiphos | Pd(OAc)₂ | sigmaaldrich.com |
| Dialkylphosphinobiphenyl | RuPhos | RuPhos Pd G3 | organic-chemistry.org |
| N-Heterocyclic Carbene (NHC) | IPr | PEPPSI-IPr | sigmaaldrich.com |
The reactivity of this compound can be further explored through catalytic hydrogenation and dehydrogenation. Dehydrogenation, as mentioned in section 3.3.2, typically involves the oxidation of the C-N bond to form an imine. Acceptorless dehydrogenation using catalysts based on iridium, ruthenium, or palladium provides a direct route to the corresponding imine and molecular hydrogen. uwo.caresearchgate.netchemrxiv.org The regioselectivity of this reaction is often controlled by steric factors, with dehydrogenation occurring at the less substituted carbon adjacent to the nitrogen. hawaii.edu
Conversely, hydrogenation of this compound would target the aromatic phenyl ring. This transformation is significantly more challenging than imine reduction and requires more forcing conditions. The catalytic hydrogenation of an N-substituted phenylamine to the corresponding N-substituted cyclohexylamine (B46788) generally requires high pressures of hydrogen gas and potent hydrogenation catalysts, such as rhodium or ruthenium on a carbon support, often at elevated temperatures. scholaris.cagoogle.com Frustrated Lewis pairs, such as tBuNHPh and B(C₆F₅)₃, have also been shown to effect the hydrogenation of N-phenyl amines to their cyclohexyl derivatives. scholaris.ca
C-N Cross-Coupling Methodologies Utilizing this compound
Detailed Reaction Kinetics and Thermodynamic Studies of this compound Transformations
A quantitative understanding of the reactions involving this compound requires detailed kinetic and thermodynamic studies. While specific experimental data for this compound are not widely published, the principles governing its transformations can be inferred from studies on analogous systems.
Kinetics: The rates of the reactions discussed are highly dependent on various factors. For enzymatic reductive amination, the rate is influenced by substrate concentration, enzyme loading, temperature, and pH. rsc.orgrsc.org In transition metal-catalyzed reactions like the Buchwald-Hartwig amination, Reaction Progress Kinetic Analysis (RPKA) is a powerful tool used to elucidate the mechanism and identify the optimal catalyst, ligand, and base combination for a given substrate. organic-chemistry.org The kinetics are complex, often involving a multi-step catalytic cycle where any step—oxidative addition, amine coordination, deprotonation, or reductive elimination—can be rate-limiting depending on the specific reactants and conditions. wikipedia.org
Thermodynamics: The feasibility and position of equilibrium for a given transformation are dictated by thermodynamics. For the dehydrogenation of secondary amines to imines, it has been shown that the relative product yields can be correlated with the calculated free energy of the reaction (ΔG). chemrxiv.org This suggests that the reaction may be under thermodynamic control, with the more stable imine product being favored. For liquid-liquid equilibria involving amines, thermodynamic models like DISQUAC can be used to represent the phase behavior and predict properties such as the upper critical solution temperature (UCST), providing insight into the strength of intermolecular interactions. researchgate.net The hydrogenation of the aromatic ring is an exothermic process but often has a high activation energy barrier, requiring a catalyst to proceed at a reasonable rate.
Stereochemical Investigations and Chiral Technologies Involving 1 Phenylpentan 3 Amine
Chiral Resolution Techniques for Enantiomeric Separation
The separation of the racemic mixture of 1-Phenylpentan-3-amine into its individual enantiomers is a fundamental step in its stereochemical investigation. Several techniques are employed for this purpose, with the choice depending on the scale and desired purity of the separation.
A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts. This technique involves reacting the racemic amine with an enantiomerically pure chiral acid. The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. After separation, the pure enantiomer of the amine can be recovered by treating the diastereomeric salt with a base.
While specific studies detailing the resolution of this compound via this method are not prevalent in the literature, the resolution of analogous phenylalkylamines is well-documented. Chiral acids such as tartaric acid, (1S)-camphorsulfonic acid, and O,O'-dibenzoyltartaric acid are commonly used as resolving agents for racemic amines. The efficiency of the resolution is dependent on factors like the choice of resolving agent, the solvent system used for crystallization, and the temperature.
Preparative High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful technique for the direct separation of enantiomers on a large scale. mdpi.com This method relies on the differential interaction of the enantiomers with the chiral environment of the CSP, leading to different retention times and, thus, separation. nih.gov
For phenylalkylamines, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates (e.g., Chiralcel® and Chiralpak® series), are highly effective. yakhak.org The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), along with basic or acidic additives, is crucial for optimizing the separation. yakhak.orgresearchgate.net Another class of CSPs effective for primary amines involves crown ethers, where the recognition mechanism involves the interaction between the charged primary ammonium (B1175870) ion of the analyte and the crown ether structure. nih.govresearchgate.net
The following table summarizes typical conditions used for the chiral separation of analogous amines, illustrating the types of columns and mobile phases that would be applicable for the enantiopurification of this compound.
| Chiral Stationary Phase (CSP) | Analyte(s) | Mobile Phase | Detection | Reference |
| Chiralpak IA (Amylose-based) | Naphthol-derived amines | Methanol (B129727) | UV | mdpi.com |
| Chiralcel OJ-H (Cellulose-based) | Phenyl-derived amines | Ethanol | UV | mdpi.com |
| Chiralpak IE / Chiralcel OD-H | Various chiral amines (as NBD derivatives) | Hexane/2-Propanol | UV, Fluorescence | yakhak.org |
| S-18-crown-6-ether (Crownpak CR(+)) | Cathinone, Norephedrine | Perchloric acid solution/Methanol | UV | nih.gov |
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, allowing for the separation of the unreacted, slower-reacting enantiomer from the product of the faster-reacting one. A major limitation is that the maximum theoretical yield for a single enantiomer is 50%.
Enzymatic kinetic resolution, particularly using lipases, is a common approach for resolving racemic amines. rsc.org Lipases, such as Candida antarctica lipase (B570770) B (CALB), often commercialized as Novozym 435, can selectively acylate one amine enantiomer in the presence of an acyl donor. rsc.orgresearchgate.net
To overcome the 50% yield limitation, Dynamic Kinetic Resolution (DKR) is employed. DKR combines the enzymatic kinetic resolution with an in situ racemization of the slower-reacting enantiomer. rsc.org This is typically achieved using a metal catalyst. For secondary amines, a combination of a lipase and a palladium catalyst (e.g., Pd on BaSO₄ or SrCO₃) has been shown to be effective for the DKR of benzylic amines, theoretically allowing for a 100% yield of a single enantiomeric product. rsc.orgrsc.orgkuleuven.be
| Catalyst System | Analyte | Acyl Donor | Key Findings | Reference |
| Novozym 435 & Pd/BaSO₄ | Racemic 1-phenylethylamine | Ethyl acetate | DKR yielded enantiopure N-acetyl-1-phenylethylamine. | rsc.org |
| Lipase/Protease | Racemic piperidines | Acyl donor | Stereoselective acylation to yield desired enantiomer. | researchgate.net |
| N-heterocyclic carbene & chiral hydroxamic acid | Racemic cyclic amines | - | Catalytic resolution via enantioselective amidation. | acs.org |
Preparative Chiral Chromatography for Enantiopurification
Advanced Methodologies for Stereochemical Purity Analysis
Once the enantiomers of this compound are separated, it is essential to determine their stereochemical purity, commonly expressed as enantiomeric excess (ee). The most widely used methods for this analysis are chiral HPLC and chiral Gas Chromatography (GC).
These analytical techniques operate on the same principles as preparative chiral chromatography but on a much smaller scale. They provide high-resolution separation of enantiomers, allowing for precise quantification. For GC analysis, amines are often derivatized, for example with trifluoroacetic anhydride, to improve their volatility and chromatographic behavior. nih.gov Studies on trifluoroacetyl-derivatized 1-phenylalkylamines have shown that substituent type and position significantly affect the enantioseparation on cyclodextrin-based GC columns. nih.gov Chiral HPLC methods, often using polysaccharide-based CSPs, can be developed to achieve baseline separation of enantiomers, which is crucial for accurate ee determination. yakhak.org
Determination of Absolute Configuration using Spectroscopic and Diffraction Methods
Determining the absolute configuration (i.e., assigning the R or S descriptor) of a chiral center is a critical aspect of stereochemistry. For this compound, this can be accomplished using several advanced analytical methods.
Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents (CDAs) is another powerful tool. The Mosher's acid method, for example, involves reacting the chiral amine with the enantiomers of a chiral reagent like α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). This creates a mixture of diastereomeric amides, which will exhibit different chemical shifts in the ¹H or ¹⁹F NMR spectrum, allowing for the assignment of the absolute configuration.
Advanced Analytical Methodologies for Research on 1 Phenylpentan 3 Amine
High-Resolution Mass Spectrometry for Reaction Intermediate Identification
High-Resolution Mass Spectrometry (HRMS) is a critical tool for identifying and confirming the elemental composition of transient species and final products in the synthesis of 1-phenylpentan-3-amine derivatives. This technique provides highly accurate mass measurements, often to within a few parts per million (ppm), enabling the confident assignment of molecular formulas.
In synthetic pathways, such as the hydroamination of alkenes to form diamine structures, HRMS is used to verify the mass of the final products. For instance, in the synthesis of 4-morpholino-1-phenylpentan-3-amine, a derivative of this compound, Electrospray Ionization-Time of Flight (ESI-TOF) HRMS was employed. illinois.edu The experimentally determined mass-to-charge ratio ([M+H+]) was found to be 221.1651, which closely matched the calculated value of 221.1654 for the molecular formula C13H21N2O. illinois.edu This level of precision is essential for distinguishing between compounds with similar nominal masses and confirming successful transformations.
Furthermore, HRMS plays a role in mechanistic studies by helping to identify potential intermediates. During the rhodium-catalyzed hydroamination, metallacyclic intermediates are proposed to govern the reaction's regioselectivity. illinois.edu While these intermediates are often too transient to be observed directly, HRMS can identify byproducts or trapped intermediates that provide evidence for the proposed mechanism. Similarly, in visible-light-induced deoxygenative alkylation reactions to produce related tertiary amines, HRMS helps confirm the structure of the final products and can aid in the analysis of complex reaction mixtures to probe for mechanistic clues, such as the formation of iminium ion intermediates. sciengine.com
Advanced NMR Spectroscopic Techniques for Elucidation of Reaction Pathways and Product Structures
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of this compound and its derivatives. Beyond standard one-dimensional (1D) ¹H and ¹³C NMR, advanced two-dimensional (2D) techniques are employed to unambiguously assign complex structures and determine relative stereochemistry.
Key 2D NMR methods used in the study of related amine structures include:
COSY (Correlation Spectroscopy): This technique identifies proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons within the molecule's carbon skeleton. rsc.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms to their attached protons, providing a clear map of C-H one-bond connections. rsc.org
HMBC (Heteronuclear Multiple Bond Correlation): This method reveals correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular framework, especially around quaternary carbons and heteroatoms. rsc.org
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is vital for determining the relative configuration of stereocenters. It identifies protons that are close in space, and the observation of a NOESY cross-peak between specific protons can confirm their relative orientation (e.g., syn or anti). rsc.org
In the characterization of N-benzyl-4-methyl-1-phenylpentan-3-amine, a combination of COSY, HSQC, and HMBC experiments was necessary to deduce the complete structure. rsc.org Subsequently, NOESY was used to confirm the relative configuration of the stereocenters within the molecule. rsc.org Similarly, ¹H NMR analysis was used to determine the crude yield of 4-morpholino-1-phenylpentan-3-amine by comparing product signals to an internal standard like diphenylmethane. illinois.edu
Development of Chromatographic Methods for Complex Mixture Analysis in Research
Chromatographic techniques are essential for both the purification of this compound and its derivatives and for the analysis of complex reaction mixtures, including the separation of enantiomers.
Purification and Reaction Monitoring: Silica (B1680970) gel chromatography is a standard method for purifying reaction products. In the synthesis of 4-morpholino-1-phenylpentan-3-amine, the crude product was purified using silica gel chromatography with a mobile phase of methanol (B129727) and ammonium (B1175870) hydroxide (B78521) in chloroform (B151607) to yield the pure diamine. illinois.edu Automated column chromatography systems are also employed for efficient purification. illinois.edu For real-time or near-real-time reaction monitoring, Thin-Layer Chromatography (TLC) can be used to track the consumption of starting materials and the formation of products. Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful tool for analyzing the composition of reaction mixtures and determining product yields against an internal standard. sciengine.comresearchgate.net
Chiral Separations: Since this compound contains a chiral center, methods to separate its enantiomers are critical for research in asymmetric synthesis and pharmacology. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most common approach. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for this purpose. researchgate.net The development of a chiral HPLC method involves screening different columns and mobile phases (both normal and reversed-phase) to achieve baseline separation of the enantiomers. researchgate.netsemanticscholar.orgnih.gov For example, a successful method might use a Lux Amylose-1 or Lux Cellulose-1 column with a mobile phase consisting of an organic solvent like methanol or acetonitrile (B52724) and an aqueous buffer or additive. researchgate.net
Below is a table summarizing typical chromatographic methods and their applications in this area of research.
| Chromatographic Technique | Application | Stationary Phase | Mobile Phase Example | Reference(s) |
| Silica Gel Column Chromatography | Purification of final products | Silica Gel | 2% MeOH : 2% NH₄OH : 96% CHCl₃ | illinois.edu |
| Automated Flash Chromatography | High-throughput purification | Silica Gel Cartridge | MeOH / NH₄OH in CHCl₃ gradient | illinois.edu |
| Gas Chromatography (GC) | Analysis of reaction mixture, yield determination | Various (e.g., polysiloxane) | Inert carrier gas (e.g., He) | sciengine.com |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers | Polysaccharide-based (e.g., Lux Amylose-1) | Methanol:Water:Acetic Acid (85:15:0.1 v/v/v) | researchgate.net |
X-ray Crystallography of this compound Co-crystals or Derivatives for Mechanistic Insight
For example, the structure of a derivative, N,N-dibenzyl-N-(1-phenylpentan-3-yl)amine, could be determined by single-crystal X-ray diffraction to confirm its molecular connectivity and stereochemistry unambiguously. sciengine.com In a study on a related diamine, the product was crystallized, and its structure was assigned by single-crystal X-ray diffraction, providing an unambiguous assignment of the major diastereomer formed during the reaction. illinois.edu This type of analysis is the gold standard for confirming the outcome of stereoselective reactions.
Crystallographic data for derivatives typically includes precise bond lengths, bond angles, and unit cell parameters. For instance, a related triphenylamine (B166846) derivative was found to crystallize in the orthorhombic space group Pbca with specific cell dimensions (a, b, c) and volume (V). researchgate.net Such data allows for a detailed examination of the crystal packing and non-covalent interactions, like hydrogen bonding or π-stacking, which can be relevant to understanding the solid-state behavior of these materials. researchgate.net
| Parameter | Example Data for a Derivative | Reference |
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | Pbca | researchgate.net |
| Temperature (K) | 173 | researchgate.net |
| Unit Cell Dimensions (Å) | a=16.8662, b=12.8555, c=18.7561 | researchgate.net |
| Unit Cell Volume (ų) | 4066.8 | researchgate.net |
In-situ Spectroscopic Techniques for Real-time Reaction Monitoring and Pathway Elucidation
In-situ spectroscopic techniques allow researchers to monitor chemical reactions as they happen, providing real-time data on the concentration of reactants, intermediates, and products. This information is vital for optimizing reaction conditions and elucidating complex reaction pathways.
While specific applications of in-situ spectroscopy for this compound synthesis were not detailed in the search results, the methodologies are broadly applicable. Techniques like ReactIR (infrared spectroscopy) can be used to track the formation and consumption of key functional groups throughout a reaction. rsc.org For example, in a synthesis starting from 1-phenylpentan-3-one (B1266473), one could monitor the disappearance of the ketone carbonyl peak and the appearance of C-N bond vibrations.
Similarly, ambient ionization mass spectrometry techniques, such as Paper Spray Ionization (PSI), can be coupled with portable mass spectrometers to monitor reaction progress directly from the reaction vessel. researchgate.net This approach allows for the detection of short-lived reactive intermediates and can help in discovering new reaction mechanisms. researchgate.net The application of these real-time monitoring tools to the synthesis of this compound would enable a deeper understanding of its formation kinetics and mechanism, facilitating more efficient and controlled synthetic procedures. maynoothuniversity.ie
Computational Chemistry and Theoretical Studies of 1 Phenylpentan 3 Amine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and electron density distribution.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. researchgate.net For 1-phenylpentan-3-amine, DFT is instrumental in determining its most stable three-dimensional structure, a process known as geometry optimization. researchgate.net By calculating the forces on each atom, the method iteratively adjusts atomic positions until a minimum energy conformation is found.
DFT calculations, often employing functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) with basis sets such as 6-311++G(d,p), can predict key geometric parameters. mdpi.commdpi.com For instance, in analogous phenylalkylamine structures, C-C bond lengths within the phenyl ring are typically in the range of 1.38-1.40 Å, while the C-N bond of the amine group is around 1.46 Å. mdpi.commdpi.com These optimized geometries are the foundation for calculating other properties, including energy profiles for chemical reactions or conformational changes.
| Parameter | Typical Calculated Value (Å) | Method/Basis Set |
| Phenyl Ring C-C Bond | 1.380 - 1.409 | B3LYP / 6-311++G(d,p) |
| Alkyl Chain C-C Bond | 1.530 - 1.546 | B3LYP / 6-311++G(d,p) |
| Amine C-N Bond | ~1.457 | B3LYP / 6-311++G(d,p) |
Table 1: Representative theoretical bond lengths for structural moieties similar to those in this compound, as determined by DFT calculations on analogous molecules. mdpi.commdpi.com The exact values for this compound would require specific calculation.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. Hartree-Fock (HF) theory is a foundational ab initio method. mdpi.com While often less accurate than DFT for energy calculations, both HF and DFT are employed to predict spectroscopic properties, such as vibrational frequencies (FT-IR, Raman) and nuclear magnetic resonance (NMR) chemical shifts. scirp.orgresearchgate.net
Theoretical calculations of vibrational spectra for related molecules have shown good correlation with experimental data after applying a scaling factor to account for systematic errors like vibrational anharmonicity. mdpi.com For example, the characteristic N-H stretching frequency in primary amines is predicted and observed in the 3300-3500 cm⁻¹ region. researchgate.net Similarly, NMR chemical shifts can be calculated to help assign signals in experimental spectra to specific protons and carbons in the molecule. mdpi.com
Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
This compound is a flexible molecule with multiple rotatable bonds, allowing it to adopt numerous conformations. Molecular dynamics (MD) simulations are a powerful computational technique used to explore this conformational landscape and study how the molecule behaves over time, particularly in solution. uregina.caiphy.ac.cn
MD simulations model the movements of atoms by applying classical mechanics, with forces between atoms described by a "force field" (e.g., PCFF). iphy.ac.cn By simulating the molecule in a box of solvent molecules (like water) over nanoseconds or longer, researchers can observe conformational transitions, such as the rotation around the C-C bonds of the pentyl chain or the orientation of the phenyl group. These simulations also provide detailed information on intermolecular interactions, like the formation and lifetime of hydrogen bonds between the amine group of this compound and surrounding solvent molecules. uregina.ca Analysis of these simulations can reveal the most populated conformations and the energetic barriers between them. researchgate.net
Molecular Modeling and Docking Studies (e.g., with catalysts or material components)
Molecular modeling encompasses a range of techniques for visualizing and manipulating molecular structures. A key application is molecular docking, which predicts the preferred orientation of a molecule (a "ligand," such as this compound) when it binds to a receptor, which could be a protein, an enzyme, or the active site of a catalyst. derpharmachemica.com
In a typical docking study, the structure of this compound would be optimized and then placed into the binding site of a target receptor using software like AutoDock. derpharmachemica.comresearchgate.net The program then samples many possible orientations and conformations ("poses") of the ligand within the site, evaluating each based on a scoring function that estimates the binding affinity. nih.gov Such studies could be used hypothetically to investigate how this compound interacts with the active site of a transition metal catalyst or how it might adsorb onto the surface of a material. The results can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex. nih.gov
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Model Development for Analogues
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.netresearchgate.net While specific QSAR/QSPR models for this compound are not documented, models developed for its analogues illustrate the methodology.
To build a QSAR/QSPR model, a dataset of structurally related compounds is compiled. qsardb.org For each compound, a set of numerical values known as "molecular descriptors" is calculated. These descriptors can encode topological, geometric, or electronic features of the molecules. acs.org Statistical methods, such as Partial Least Squares (PLS) regression, are then used to create a mathematical equation that links the descriptors to the observed property (e.g., receptor binding affinity, boiling point). researchgate.net A robust model can then be used to predict the properties of new, unsynthesized analogues of this compound, guiding the design of molecules with desired characteristics. researchgate.net
| Descriptor Type | Example Descriptors | Relevance |
| Topological | Molecular Connectivity Indices | Describes the branching and size of the molecule. |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Relates to polarity and chemical reactivity. scirp.org |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Predicts hydrophobicity and membrane permeability. |
| Geometric | Molecular Surface Area, Volume | Relates to the size and shape of the molecule. |
Table 2: Examples of molecular descriptor classes that would be used in the development of QSAR/QSPR models for analogues of this compound.
Prediction of Spectroscopic Signatures for Deeper Mechanistic Interpretation
Computational methods are invaluable for predicting spectroscopic signatures (NMR, IR, UV-Vis) that aid in the detailed interpretation of molecular structure and reaction mechanisms. researchgate.netvulcanchem.com By calculating the expected spectra for different isomers, conformers, or proposed reaction intermediates of this compound, a direct comparison with experimental data can confirm or refute mechanistic hypotheses.
For example, calculated ¹H and ¹³C NMR chemical shifts can help to unambiguously assign peaks in an experimental spectrum. Discrepancies between predicted and observed spectra can point to dynamic processes, such as conformational changes or proton exchange. In infrared spectroscopy, theoretical calculations can predict how the vibrational frequency of the N-H or C=C bonds might shift upon hydrogen bonding or coordination to a metal catalyst, providing evidence for such interactions. researchgate.net This synergy between theoretical prediction and experimental observation provides a more complete understanding of the molecule's behavior. tandfonline.com
Role of 1 Phenylpentan 3 Amine in Advanced Materials and Chemical Technologies Research
Precursor in Polymer Chemistry Research
A comprehensive search of scholarly articles and patents yields no specific studies where 1-Phenylpentan-3-amine has been utilized as a primary building block in polymer chemistry. The following subsections reflect this lack of dedicated research.
Role as a Cross-linking Agent in Advanced Material Synthesis
Similarly, there is no documented research on the application of this compound as a cross-linking agent in the synthesis of advanced materials. Cross-linking agents are molecules that form chemical bonds between polymer chains, creating a more rigid and stable network structure. Effective cross-linking agents typically possess at least two functional groups that can react with the polymer backbone. As a primary monoamine, this compound lacks the necessary multiple reactive sites to function as a conventional cross-linker.
Ligand Design in Catalysis Research
The development of chiral ligands is a cornerstone of asymmetric catalysis, and chiral amines are a well-established class of precursors for these ligands. However, specific research focusing on the derivatization of this compound for this purpose is not apparent in the current body of scientific literature.
Development of Chiral Ligands for Asymmetric Catalysis
While the synthesis of chiral ligands from various phenylalkylamines is a common strategy in asymmetric catalysis, there are no specific reports detailing the use of this compound as the foundational scaffold for such ligands. The potential exists to modify its amine group to create bidentate or multidentate ligands that could coordinate with metal centers for catalytic applications. However, studies documenting the synthesis, characterization, and catalytic activity of ligands derived explicitly from this compound are absent from the reviewed literature.
Organocatalytic Applications of this compound Derivatives
Organocatalysis often employs chiral amines and their derivatives to catalyze a wide range of chemical transformations. These catalysts can operate through various activation modes, including enamine and iminium ion formation. Although the structural features of this compound make it a plausible candidate for derivatization into an organocatalyst, there is no published research that explores this potential. Studies on its derivatives and their efficacy in organocatalytic reactions have not been found.
Building Block for Supramolecular Chemistry Research
Supramolecular chemistry involves the study of non-covalent interactions to form large, well-organized assemblies. Molecules with specific recognition motifs, such as hydrogen-bonding sites and aromatic rings, are valuable building blocks in this field. While this compound possesses both a hydrogen-bond-donating amino group and a phenyl ring capable of π-π stacking, there is no evidence in the literature of its use as a tecton (a building block for supramolecular assembly) in the construction of supramolecular architectures.
Studies in Self-Assembly and Ordered Structures
The self-assembly of molecules into well-defined, ordered structures is a powerful bottom-up approach for creating functional materials. This process is driven by non-covalent interactions such as hydrogen bonding, π–π stacking, and van der Waals forces. The molecular architecture of this compound, featuring a primary amine group capable of forming strong hydrogen bonds and a phenyl group that can participate in π–π stacking, makes it a candidate for forming such supramolecular assemblies.
While dedicated studies focusing exclusively on the self-assembly of this compound are not extensively documented in publicly available literature, the behavior of structurally similar compounds provides insight into its potential. For instance, research on other small organic amines, such as 1-phenylpropylamine, has shown their ability to act as ligands that coordinate with metal ions to self-assemble into complex two- and three-dimensional coordination polymers. These structures are often governed by the interplay between the amine's coordination to the metal center and other intermolecular forces.
The general principles of molecular self-assembly suggest that this compound could potentially form various ordered structures:
Lamellar Structures: The amphiphilic nature of the molecule, with its hydrophobic phenylalkyl tail and hydrophilic amine head, could drive the formation of bilayer or lamellar structures in appropriate solvents.
Fibrillar Networks: Through a combination of hydrogen bonding between amine groups and π-stacking of the phenyl rings, the formation of one-dimensional fibrous networks is conceivable, similar to assemblies observed for phenylalanine-based peptides. chemicalbook.comuni.lu
Liquid Crystals: The rod-like shape of the molecule could lead to the formation of liquid crystalline phases under specific temperature and concentration conditions.
Further empirical research, including techniques like X-ray diffraction, scanning electron microscopy (SEM), and atomic force microscopy (AFM), would be necessary to fully elucidate and confirm the specific self-assembling properties of this compound and its derivatives in various environments.
Exploration in Host-Guest Chemistry
Host-guest chemistry involves the formation of unique complexes between a larger host molecule and a smaller guest molecule through non-covalent interactions. rsc.org The ability of a molecule to act as a guest is determined by its size, shape, and electronic properties, which must be complementary to the host's binding cavity.
This compound possesses the requisite structural features to be explored as a guest molecule in various supramolecular systems. The primary ammonium (B1175870) form of the amine can engage in strong hydrogen bonding and ion-dipole interactions with hosts containing crown ether, calixarene, or cyclodextrin (B1172386) motifs. The phenyl ring offers a site for π-π stacking interactions with electron-deficient aromatic cavities within a host, while the pentyl chain provides potential for hydrophobic interactions.
Although specific host-guest studies involving this compound are not prominent in the current body of research, its potential can be inferred from studies with analogous compounds. For example, various amine derivatives have been shown to bind to macrocyclic hosts like pillar[n]arenes and metallo-organic helicates. rsc.orgnih.gov The binding process is often studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy, which can provide detailed information on binding stoichiometry and affinity. researchgate.netmdpi.com The exploration of this compound in this context could lead to applications in:
Molecular Sensing: Developing hosts that selectively bind this compound, leading to a detectable signal (e.g., fluorescence change) for sensor applications.
Chiral Recognition: Using chiral hosts to selectively bind one enantiomer of this compound over the other, which is crucial for chiral separation processes.
Controlled Release Systems: Encapsulating the amine within a host molecule for its protection and subsequent controlled release.
Future research in this domain would involve screening this compound against a library of known supramolecular hosts to identify and characterize potential host-guest complexation.
Intermediates in Fine Chemical Synthesis (Non-Pharmaceutical Applications)
This compound serves as a valuable intermediate in the synthesis of more complex molecules for various non-pharmaceutical applications, particularly in the agrochemical and materials science sectors. bloomtechz.com Its utility stems from the reactive amine group, which can be readily functionalized.
Chiral amines are critical building blocks in the production of many agrochemicals, such as fungicides and herbicides. researchgate.net The synthesis of enantiomerically pure amines is often achieved through biocatalytic methods, which offer high selectivity and environmentally benign reaction conditions. One such method is the reductive amination of the corresponding ketone, 1-phenylpentan-3-one (B1266473).
A study investigating the biocatalytic reductive amination of a range of ketones demonstrated the efficient conversion of 1-phenylpentan-3-one to this compound using an amine dehydrogenase (AmDH). bloomtechz.com The reaction proceeded with high conversion and excellent stereoselectivity, yielding the (R)-enantiomer. This highlights a green chemistry approach to producing this chiral intermediate. researchgate.net
Table 1: Biocatalytic Reductive Amination of 1-Phenylpentan-3-one
| Substrate | Biocatalyst | Conversion (%) | Enantiomeric Excess (%) | Product |
|---|---|---|---|---|
| 1-Phenylpentan-3-one | Rs-PhAmDH | >99 | >99 (R) | (R)-1-Phenylpentan-3-amine |
Data sourced from a study on reductive amination using amine dehydrogenases. bloomtechz.com
Beyond agrochemicals, phenylalkylamine derivatives are being explored in materials science. For example, related bromo-phenylpentanone compounds are utilized as building blocks in the synthesis of functional polymers, where they can be incorporated to enhance properties like flame retardancy and thermal stability. The amine functionality of this compound allows it to be used in similar polymer modification or synthesis pathways, such as in the hardening of epoxy resins or the production of polyamides and polyimines. Its structure can impart a combination of rigidity (from the phenyl ring) and flexibility (from the alkyl chain) to a polymer backbone. As such, it is considered a useful building block for specialty chemicals and materials.
Future Directions and Emerging Research Avenues for 1 Phenylpentan 3 Amine
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
The convergence of artificial intelligence (AI) and organic chemistry is set to revolutionize how molecules like 1-Phenylpentan-3-amine are synthesized and optimized. rsc.org Machine learning (ML) models, trained on vast chemical reaction datasets, can predict reaction outcomes, suggest optimal conditions, and even design novel synthetic routes with increasing accuracy. nih.govgoogle.com
For this compound, AI can be instrumental in several key areas. A primary synthetic route to this amine is the reductive amination of 1-Phenylpentan-3-one (B1266473). d-nb.infopressbooks.pub AI algorithms can sift through countless combinations of reagents, catalysts, solvents, and temperature profiles to predict the conditions that would maximize yield and enantioselectivity while minimizing byproduct formation. nih.gov This is particularly valuable for synthesizing specific chiral versions of the amine, which is a significant challenge in organic synthesis. d-nb.info
Furthermore, AI tools like AlphaFold are revolutionizing protein structure prediction, which has profound implications for enzyme engineering. nih.gov This technology can accelerate the development of bespoke enzymes, such as transaminases, tailored for specific substrates like 1-Phenylpentan-3-one, enhancing the efficiency and selectivity of biocatalytic routes. nih.govmdpi.com By predicting how mutations in an enzyme's active site will affect its activity towards a non-natural substrate, AI can guide protein engineering efforts, reducing the need for extensive trial-and-error laboratory work. nih.gov
Table 1: Potential Applications of AI/ML in this compound Research
| Research Area | Specific AI/ML Application | Potential Impact |
| Synthesis Optimization | Reaction Condition Prediction: Models predict optimal temperature, pressure, catalysts, and solvents for reactions like reductive amination. nih.gov | Increased yield, higher purity, reduced waste, and lower production costs. |
| Yield Forecasting: Algorithms estimate the potential yield of a reaction before it is run in the lab. nih.gov | Prioritization of high-potential synthetic routes, saving time and resources. | |
| Retrosynthesis Planning: AI suggests novel and efficient synthetic pathways to this compound and its derivatives. nih.gov | Discovery of new, more efficient, or more sustainable manufacturing processes. | |
| Biocatalysis | Enzyme Engineering: AI predicts the 3D structure of enzymes and guides mutations to improve activity and selectivity for specific substrates. nih.govmdpi.com | Development of highly efficient transaminases for the enantioselective synthesis of chiral this compound. |
| Property Prediction | QSAR Modeling: Quantitative Structure-Activity Relationship models predict the biological activity or material properties of novel derivatives. | Accelerated discovery of new functional molecules for pharmaceutical or material science applications. |
Enhancements in Sustainable and Green Synthesis Methodologies
The principles of green chemistry—minimizing waste, using renewable resources, and avoiding hazardous substances—are central to modern chemical synthesis. mdpi.commbl.or.kr Future research on this compound will increasingly focus on developing environmentally benign production methods.
Biocatalysis stands out as a premier green technology for chiral amine synthesis. mdpi.commbl.or.kr The use of ω-transaminase (ω-TA) enzymes to convert prochiral ketones into enantiopure amines is a highly attractive, sustainable alternative to traditional metal-catalyzed methods. rsc.orgrsc.org These enzymes operate under mild aqueous conditions, exhibit exceptional stereoselectivity, and are derived from renewable resources. mdpi.commbl.or.kr Research is focused on expanding the library of available transaminases through screening of microbial strains and protein engineering to find catalysts with high activity for bulky substrates like 1-phenylpentan-3-one. nih.govmdpi.com
To overcome the unfavorable reaction equilibrium that can limit yield in transaminase-catalyzed reactions, researchers are developing "smart" amine donors and integrated cascade systems to remove the ketone byproduct, thereby driving the reaction to completion. mdpi.comrsc.org Another key area of green innovation is the immobilization of enzymes on solid supports, which allows for easier catalyst recovery and reuse, improving the economic feasibility and sustainability of the process on an industrial scale. nih.govmdpi.com
Table 2: Green Synthesis Strategies for this compound
| Strategy | Description | Advantages |
| Biocatalytic Asymmetric Synthesis | Use of (R)- or (S)-selective ω-transaminases to convert 1-Phenylpentan-3-one directly into the corresponding chiral amine. mdpi.com | High enantioselectivity (>99% ee), mild reaction conditions (aqueous buffer, room temperature), reduced metal waste. mdpi.commbl.or.kr |
| Whole-Cell Biocatalysis | Employing engineered microorganisms that overexpress the desired transaminase enzyme, eliminating the need for costly enzyme purification. mdpi.com | Lower catalyst cost, enhanced enzyme stability within the cellular environment. |
| Enzyme Immobilization | Attaching the transaminase enzyme to a solid support material. nih.gov | Allows for easy separation of the catalyst from the reaction mixture and enables catalyst recycling for multiple batches. |
| Ultrasound-Assisted Synthesis | Using ultrasonic irradiation to promote the reaction. | Can lead to shorter reaction times, higher yields, and can be performed in greener solvents like water. |
Exploration of Novel Reactivity Modalities and Transformative Reactions
The primary amine group in this compound is a reactive functional handle that can be used to construct a wide array of new molecules. enamine.netlibretexts.org While standard reactions like acylation and alkylation are well-established, future research will explore more novel transformations to create derivatives with unique properties. openstax.org
The primary amine can act as a nucleophile in a variety of carbon-nitrogen bond-forming reactions. libretexts.org Emerging catalytic methods, including photoredox catalysis, allow for transformations under mild conditions that were previously difficult to achieve. For example, visible-light-mediated reactions could enable the functionalization of the amine or the phenyl ring in ways that are not possible with traditional thermal methods.
Furthermore, the this compound scaffold can be a starting point for synthesizing more complex heterocyclic structures. The primary amine allows for participation in cyclization reactions to form nitrogen-containing rings, which are prevalent in pharmaceuticals and functional materials. A novel three-step protocol has been described for the transformation of primary amines into N-monoalkylhydroxylamines, opening another avenue for creating diverse derivatives. researchgate.net Exploring these and other transformative reactions will significantly expand the chemical space accessible from this versatile building block.
Development of Advanced Functional Materials Based on this compound Scaffolds
The unique phenylalkyl structure of this compound makes it an intriguing candidate for incorporation into advanced functional materials. biosynth.com The primary amine functionality allows it to be used as a monomer in polymerization reactions. polysciences.comnih.gov
One promising avenue is the synthesis of amine-functional polymers. polysciences.com By copolymerizing this compound with other monomers, new polymers such as polyamides or polyimides can be created. The phenyl group within the scaffold could enhance the thermal stability or modify the optical properties of the resulting material, while the pentyl chain could influence its flexibility and solubility. Such polymers could find applications as specialty coatings, adhesives, or membranes for separations. google.compolysciences.com
Another area of exploration is the synthesis of bivalent ligands. Research has shown that linking two phenylalkylamine moieties together can result in molecules with high potency and specificity for biological targets like the dopamine (B1211576) transporter. nih.gov Synthesizing dimers of this compound with varying linker lengths could lead to the discovery of novel bioactive compounds. The development of such materials requires post-polymerization modification techniques or the challenging polymerization of amine-containing monomers, both of which are active areas of research. nih.gov
Prospects for Multidisciplinary Research Collaborations
The full exploitation of this compound's potential can only be achieved through collaborations that span multiple scientific disciplines.
Chemistry and Computer Science: The development of AI-driven synthesis and prediction models requires a close partnership between synthetic organic chemists, who can provide high-quality experimental data, and computer scientists, who can build and refine the predictive algorithms. nih.govmdpi.com
Chemistry and Biology/Biochemistry: Creating sustainable biocatalytic routes for chiral amine synthesis is an inherently multidisciplinary effort, combining the expertise of enzymologists in discovering and characterizing enzymes with that of chemists in optimizing reaction conditions and scaling up processes. mdpi.commbl.or.kr
Chemistry and Materials Science: Designing and synthesizing novel polymers and functional materials from this compound requires collaboration between polymer chemists and materials scientists who can characterize the physical, thermal, and electronic properties of the new materials and identify potential applications. rsc.org
Chemistry and Pharmacology/Medicine: The structural similarities between this compound and known bioactive compounds (such as calcium channel blockers and other phenylalkylamine derivatives) present a clear opportunity for collaboration. nih.govacs.orgresearchgate.net Synthetic chemists can create libraries of novel derivatives based on the this compound scaffold, which can then be screened by pharmacologists and medicinal chemists to identify new therapeutic agents. researchgate.netacs.org
By fostering these interdisciplinary partnerships, the scientific community can accelerate the discovery and development of new applications for this compound, from advanced materials to next-generation pharmaceuticals.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-Phenylpentan-3-amine, and what reaction conditions optimize yield?
- Methodology : Synthesis typically involves reductive amination or alkylation reactions. Key parameters include:
- Catalysts : Lewis acids (e.g., AlCl₃) or transition-metal catalysts to enhance reaction efficiency .
- Solvents : Polar aprotic solvents (e.g., dichloromethane) improve solubility and reduce side reactions. Ethanol may be used for milder conditions .
- Temperature : Controlled heating (60–80°C) balances reaction rate and selectivity .
- Validation : Monitor intermediates via TLC and confirm the final product using NMR and mass spectrometry .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Characterization Techniques :
- NMR Spectroscopy : Analyze ¹H and ¹³C spectra to verify carbon backbone and phenyl group positioning .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 163.26 g/mol for the free base) and fragmentation patterns .
- X-ray Crystallography : Resolve stereochemistry if chiral centers are present (applicable to derivatives) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors or dust .
- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. What strategies are effective in resolving discrepancies in reported biological activities of this compound derivatives?
- Root Causes : Variability may arise from enantiomeric impurities, assay conditions (e.g., pH, solvent), or cellular model differences .
- Methodology :
- Comparative Studies : Replicate assays across multiple labs using standardized protocols.
- Enantiomeric Analysis : Use chiral HPLC to isolate and test individual enantiomers .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values under controlled conditions .
Q. How can enantiomeric purity of this compound be assessed, and what implications does it have on pharmacological studies?
- Analytical Methods :
- Chiral HPLC : Resolve enantiomers using cellulose-based columns .
- Circular Dichroism (CD) : Detect optical activity differences .
Q. What computational models are suitable for predicting the environmental impact of this compound, and how can they be experimentally validated?
- In Silico Tools :
- QSAR Models : Predict biodegradability and toxicity using structural descriptors .
- Validation :
- Microcosm Studies : Assess degradation rates in simulated ecosystems.
- Aquatic Toxicity Assays : Use Daphnia magna or algae to measure EC₅₀ values .
Q. In silico approaches for predicting the receptor-binding affinity of this compound: What methodologies are validated and what are their limitations?
- Methods :
- Molecular Docking : Screen against crystallized receptors (e.g., GPCRs) using AutoDock Vina .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over nanoseconds .
- Limitations : Accuracy depends on force-field parameters and receptor flexibility .
Q. How can isotopic labeling (e.g., deuterium) of this compound be utilized in metabolic pathway tracing?
- Synthetic Challenges :
- Labeling Efficiency : Use deuterated alkyl halides or amines during synthesis .
- Applications :
- Mass Spectrometry Imaging : Track metabolite distribution in tissues .
- Pharmacokinetics : Quantify half-life and clearance rates in vivo .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
